molecular formula C9H9F2NO B3322582 3-(2,6-Difluorophenyl)azetidin-3-ol CAS No. 1487953-63-8

3-(2,6-Difluorophenyl)azetidin-3-ol

Cat. No. B3322582
CAS RN: 1487953-63-8
M. Wt: 185.17
InChI Key: WKYLGDHJUQGCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,6-Difluorophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 2378506-51-3 . It has a molecular weight of 299.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2,6-difluorophenyl)azetidin-3-ol 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C9H9F2NO.C2HF3O2/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;3-2(4,5)1(6)7/h1-3,12-13H,4-5H2; (H,6,7) .


Physical And Chemical Properties Analysis

The compound “3-(2,6-Difluorophenyl)azetidin-3-ol” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Transformation in Drug Research

Cyclic β-amino acids, including structures related to 3-(2,6-Difluorophenyl)azetidin-3-ol, have significantly impacted drug research, showing relevance due to their biological properties. Synthetic methodologies employing metathesis reactions have been developed for the preparation and functionalization of these compounds, leading to new molecular entities in synthetic and medicinal chemistry. Such approaches provide selective and stereocontrolled routes to cyclic β-amino acids and their derivatives, demonstrating versatility and efficiency for potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Antioxidant Activity and Analytical Methods

The study of antioxidants, where compounds like 3-(2,6-Difluorophenyl)azetidin-3-ol might show activity, is crucial across various fields including medicine and pharmacy. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, highlight the significance of understanding the antioxidant capacity of chemical compounds. These methods, based on spectrophotometry, are essential for analyzing the antioxidant capacity in complex samples, providing insights into potential therapeutic benefits (Munteanu & Apetrei, 2021).

Microbial Degradation and Environmental Impact

Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include structures similar to 3-(2,6-Difluorophenyl)azetidin-3-ol, is vital for evaluating their fate and effects in the environment. Studies focus on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids, underlining the importance of understanding chemical persistence and transformation in environmental contexts (Liu & Avendaño, 2013).

Cardiovascular Activity of Indole Derivatives

The cardiovascular activity of compounds incorporating azetidinone moieties, closely related to 3-(2,6-Difluorophenyl)azetidin-3-ol, has been explored in various studies. These investigations have identified several compounds with potential peripheral actions on blood pressure, heart rate, and other cardiovascular parameters, highlighting the therapeutic possibilities of such structures in cardiovascular disease treatment (Singh, Aggarwal, & Singh, 2014).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2,6-difluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYLGDHJUQGCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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